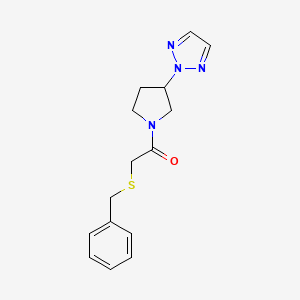

![molecular formula C26H30N4O4S B2414986 5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-60-4](/img/structure/B2414986.png)

5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a chemical compound that has been synthesized and evaluated for its in vitro anticancer activity . It is part of a new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines .

Synthesis Analysis

The synthesis of this compound involves the use of 3,4,5-trimethoxyphenyl thiazole pyrimidines . Compounds with substituted piperazine showed the best antiproliferative activity .

Molecular Structure Analysis

The molecular structure of this compound includes a benzylpiperidin-1-yl group, a 3,4,5-trimethoxyphenyl group, and a thiazolo[3,2-b][1,2,4]triazol-6-ol group .

Applications De Recherche Scientifique

Anticancer Properties

Thiazolo[3,2-b][1,2,4]triazoles have shown promising anticancer properties. Notably, a series of novel compounds with this scaffold demonstrated excellent anticancer activity against a variety of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma, without causing toxicity to normal somatic cells (Lesyk et al., 2021). Furthermore, compounds synthesized using this framework were found to be more potent against certain cancer cell lines compared to their respective amides (Lesyk et al., 2007).

Anti-inflammatory and Analgesic Effects

A study highlighted the significant anti-inflammatory and analgesic properties of 6-(α-Amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols, with certain derivatives demonstrating higher activity levels than standard drugs, without inducing gastric lesions (Tozkoparan et al., 2004). Moreover, thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and tested for their anti-inflammatory activities, with some showing higher efficacy than analogue derivatives and a commonly used reference drug (Tozkoparan et al., 2001).

Antimicrobial and Antibacterial Properties

Certain derivatives of thiazolo[3,2-b][1,2,4]triazoles have been shown to possess significant antimicrobial and antibacterial activities. A range of derivatives were synthesized and displayed promising activity against various bacterial and fungal strains, with some showing greater efficacy than standard drugs (Seelam et al., 2016), (Zhang et al., 2010).

Antioxidant Activities

Thiazolo[3,2-b][1,2,4]triazoles have also demonstrated antioxidant properties. Compounds incorporating this scaffold were effective in ameliorating peroxidative injury in liver and brain tissues, indicating their potential in controlling ethanol-induced oxidative stress (Aktay et al., 2005). This suggests their utility in managing conditions associated with oxidative stress.

Eco-friendly Synthesis

The synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles using ultrasound-promoted, eco-friendly methods represents a significant advancement in green chemistry. This approach not only simplifies the synthesis process but also aligns with the principles of sustainable and environmentally friendly chemical practices (Kumar & Sharma, 2017).

Propriétés

IUPAC Name |

5-[(4-benzylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O4S/c1-32-20-14-19(15-21(33-2)23(20)34-3)22(24-25(31)30-26(35-24)27-16-28-30)29-11-9-18(10-12-29)13-17-7-5-4-6-8-17/h4-8,14-16,18,22,31H,9-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECHZVMRHOYZEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Fluoro-6-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2414905.png)

![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)

![Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2414912.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2414914.png)

![3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2414916.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414917.png)

![2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2414918.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2414919.png)

![(E)-2-amino-N-(sec-butyl)-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414920.png)